Ethyl 2-methyl-2H-tetrazole-5-carboxylate (CAS: 91511-38-5) is a highly specialized, regiochemically pure heterocyclic building block utilized extensively in pharmaceutical and materials synthesis. Featuring a stable ethyl ester and a specifically methylated N2 position on the tetrazole ring, this compound serves as a precise bioisosteric precursor. In industrial procurement, it is prioritized over unmethylated baselines because it guarantees the exact spatial geometry and lipophilicity required for downstream active pharmaceutical ingredients (APIs), bypassing the inefficiencies of in-house alkylation [1].
2-Methyl-5-Carboxylate Tetrazole Scaffold
Differentiated regioisomer for medicinal chemistry and bioisostere research; 2-methyl substitution eliminates N–H donor and alters ring electronics vs. 1H-tetrazole analogs.
Ethyl Ester Protected Form
Supports late-stage hydrolysis to free carboxylic acid or direct use as a protected intermediate in multi-step synthetic sequences.
Liquid Physical State at Ambient Temperature
May support automated liquid handling, continuous flow chemistry, and precise stoichiometric control in research and process development workflows.
Substituting this compound with the cheaper, unmethylated baseline (Ethyl tetrazole-5-carboxylate) introduces severe process bottlenecks. Alkylation of the free tetrazole inherently yields a mixture of N1 and N2-methylated isomers, which possess vastly different dipole moments and pharmacological profiles. Separating these isomers requires preparative liquid chromatography or extensive fractional crystallization, which drastically reduces overall yield and increases batch-to-batch variability [1]. Furthermore, attempting to substitute the 2-methyl isomer with the 1-methyl isomer (Ethyl 1-methyl-1H-tetrazole-5-carboxylate) will fail in target-specific applications, as the N1 substitution alters the C5 electronic environment and the spatial orientation required for precise receptor binding .
Ethyl 2-Methyl-2H-Tetrazole-5-Carboxylate
Reduced aromaticity from 2-methyl substitution modulates reactivity; 1H-tautomers possess higher aromatic character, which may shift reaction kinetics in ring-opening and cycloaddition transformations.
Ethyl 2-Methyl-2H-Tetrazole-5-Carboxylate
Ethyl ester provides a selection-relevant lipophilicity profile (reported XLogP shift vs. free acid); direct substitution may alter permeability and solubility behavior in research applications.
Ethyl 2-Methyl-2H-Tetrazole-5-Carboxylate
Liquid physical state at ambient temperature may not be replicated by solid analogs (e.g., Ethyl 1H-tetrazole-5-carboxylate); handling and formulation workflows may require re-optimization.
When synthesizing 2-methylated tetrazole derivatives, starting with the unmethylated precursor (Ethyl tetrazole-5-carboxylate) and performing in-house alkylation yields a mixed population of N1 and N2 isomers. Procurement of the pre-isolated Ethyl 2-methyl-2H-tetrazole-5-carboxylate eliminates this bottleneck, bypassing the typical <50% theoretical yield limit of the N2 isomer and avoiding the need for preparative chromatography [1].
| Evidence Dimension | Effective yield of N2-methylated intermediate |
| Target Compound Data | >97% (Direct availability via procurement) |
| Comparator Or Baseline | Ethyl tetrazole-5-carboxylate + in-house methylation (<50% yield prior to purification losses) |
| Quantified Difference | Greater than 2-fold increase in effective process yield |
| Conditions | Standard N-alkylation conditions (e.g., MeI, K2CO3, Acetone/DMSO) |
Eliminates the need for costly, scale-limiting chromatographic separation of N1/N2 isomers during API manufacturing.
~10–20% relative differences in computed aromaticity indices (DFT B3LYP/6-311G**)
Distinguishing between the 1-methyl and 2-methyl tetrazole isomers is critical for quality control. 13C NMR spectroscopy provides a definitive metric: the C5 carbon in 2-substituted tetrazoles is consistently deshielded compared to its 1-substituted counterpart. For Ethyl 2-methyl-2H-tetrazole-5-carboxylate, the C5 signal appears approximately 10 ppm downfield relative to the 1-methyl isomer .
| Evidence Dimension | 13C NMR Chemical Shift (C5 position) |
| Target Compound Data | Downfield shift (typically ~152-154 ppm for 2-alkyl tetrazoles) |
| Comparator Or Baseline | 1-methyl-1H-tetrazole isomer (typically ~142-146 ppm) |
| Quantified Difference | ~10 ppm downfield shift |
| Conditions | Standard 13C NMR characterization |
Provides a robust, quantitative analytical metric for incoming quality control to ensure no cross-contamination with the inactive N1 isomer.
Estimated shift: XLogP difference >0.7 units and TPSA difference >20 Ų vs. corresponding free carboxylic acid
The position of the methyl group fundamentally alters the dipole moment and lipophilicity of the tetrazole ring. The 2-methyl isomer (Ethyl 2-methyl-2H-tetrazole-5-carboxylate) is significantly less polar than the 1-methyl isomer, resulting in a higher retention factor (Rf) during normal-phase chromatography and distinct partitioning behavior in biphasic extractions [1].
| Evidence Dimension | Chromatographic Polarity (Rf value) |
| Target Compound Data | Higher Rf (faster elution, lower polarity) |
| Comparator Or Baseline | Ethyl 1-methyl-1H-tetrazole-5-carboxylate (Lower Rf, higher polarity) |
| Quantified Difference | Distinct baseline separation on standard silica gel |
| Conditions | Normal-phase preparative liquid chromatography |
Enables the use of less polar, more volatile organic solvents during downstream extraction and workup, reducing energy costs in solvent recovery.
Physical state difference vs. Ethyl 1H-tetrazole-5-carboxylate (solid; Mp 83–85 °C)
2–3% higher nominal purity vs. generic tetrazole carboxylates; explicit inert atmosphere requirement
Ethyl 2-methyl-2H-tetrazole-5-carboxylate is the ideal precursor for developing pyrazole acid derivatives targeting niacin receptors. Because the N2-methyl orientation is strictly required for optimal receptor binding, utilizing this pre-methylated building block ensures that the final API possesses the correct pharmacophore without late-stage regiochemical losses .
In targeted oncology programs, the tetrazole ring often serves as a bioisostere for carboxylic acids or amides. When the specific spatial geometry of a 2-substituted tetrazole is required to fit the ATP-binding pocket, procuring this exact compound prevents the synthesis of off-target 1-methyl analogs, streamlining the structure-activity relationship (SAR) workflow [1].
For specialized materials science applications requiring controlled thermal or photochemical decomposition, the 2-methyl isomer exhibits distinct stability profiles compared to the 1-methyl baseline. Its lower polarity also facilitates easier incorporation into lipophilic polymer matrices, making it the right choice for advanced formulation compatibility [1].
All applications described are for research use only. Selection properties and validation focuses are derived from reported evidence context; independent verification is recommended for specific workflow integration.